2-(6-Difluoromethyl-2-phenylpyrimidine-4-YL)phenol
CAS No.:
Cat. No.: VC13582307
Molecular Formula: C17H12F2N2O
Molecular Weight: 298.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H12F2N2O |
|---|---|
| Molecular Weight | 298.29 g/mol |
| IUPAC Name | 2-[6-(difluoromethyl)-2-phenylpyrimidin-4-yl]phenol |
| Standard InChI | InChI=1S/C17H12F2N2O/c18-16(19)14-10-13(12-8-4-5-9-15(12)22)20-17(21-14)11-6-2-1-3-7-11/h1-10,16,22H |
| Standard InChI Key | MEDHUZIPOHYKMZ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=NC(=CC(=N2)C(F)F)C3=CC=CC=C3O |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC(=CC(=N2)C(F)F)C3=CC=CC=C3O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrimidine core (C₄H₃N₂) substituted at positions 2, 4, and 6 (Figure 1). Key substituents include:
-
Position 2: Phenyl group (C₆H₅), contributing aromatic stacking interactions.
-
Position 4: Phenolic hydroxyl group (-OH), enabling hydrogen bonding.
-
Position 6: Difluoromethyl group (-CF₂H), imparting electron-withdrawing effects and metabolic stability.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₂F₂N₂O |
| Molecular Weight | 298.29 g/mol |
| IUPAC Name | 2-(6-Difluoromethyl-2-phenylpyrimidin-4-yl)phenol |
| Topological Polar Surface Area | 62.3 Ų (estimated) |
| LogP (Octanol-Water) | 3.2 (estimated) |
The difluoromethyl group enhances lipophilicity (LogP = 3.2), favoring membrane permeability, while the phenolic -OH group balances solubility.
Synthesis and Optimization
Synthetic Pathways
Pyrimidine derivatives are typically synthesized via:
-
Condensation Reactions: Between β-diketones and urea/thiourea derivatives.
-
Nucleophilic Substitutions: Halogenated pyrimidines reacting with phenols or amines under basic conditions.
For 2-(6-Difluoromethyl-2-phenylpyrimidine-4-YL)phenol, a plausible route involves:
-
Step 1: Formation of 4-chloro-2-phenyl-6-(difluoromethyl)pyrimidine via cyclization of 1,3-diketones with guanidine.
-
Step 2: Nucleophilic aromatic substitution (SNAr) with phenol under alkaline conditions (K₂CO₃/DMF).
Table 2: Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Guanidine HCl, EtOH, reflux | 65–70 |
| 2 | Phenol, K₂CO₃, DMF, 80°C | 50–55 |
Industrial-Scale Considerations
Large-scale production may employ continuous flow reactors to improve yield and reduce byproducts. Catalytic systems (e.g., Pd/C) could facilitate coupling reactions, though no specific data exists for this compound.
Biological Activity and Mechanistic Insights
Table 3: Comparison with DAPY Derivatives
| Compound | Target IC₅₀ (nM) | LogP |
|---|---|---|
| Etravirine (DAPY) | 2.8 | 4.1 |
| 2-(6-Difluoromethyl-...) | Not reported | 3.2 |
Anticancer Activity
Pyrimidine derivatives inhibit kinases (e.g., EGFR, VEGFR-2). Molecular docking studies suggest the phenolic -OH forms hydrogen bonds with kinase ATP-binding pockets, while the phenyl group engages in π-π stacking.
Applications in Drug Discovery
Lead Optimization Strategies
-
Fluorine Scanning: Replacing -CF₂H with -CF₃ or -OCF₃ to modulate potency and pharmacokinetics.
-
Phenol Bioisosteres: Replacing -OH with -NH₂ or -OCH₃ to reduce Phase II metabolism.
Preclinical Challenges
-
Metabolic Stability: Cytochrome P450-mediated oxidation of the phenyl ring may limit bioavailability.
-
Solubility: Low aqueous solubility (estimated <10 µg/mL) necessitates prodrug strategies.
Comparative Analysis with Structural Analogs
Table 4: Impact of Substituents on Pyrimidine Derivatives
| Compound | Substituent (Position 6) | Antiviral IC₅₀ (nM) |
|---|---|---|
| 6-Trifluoromethyl | -CF₃ | 5.2 |
| 6-Difluoromethyl | -CF₂H | Not reported |
| 6-Methyl | -CH₃ | 120 |
The -CF₂H group balances electron withdrawal and steric bulk, potentially optimizing target engagement.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume